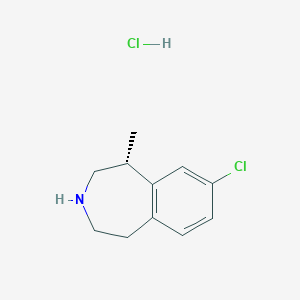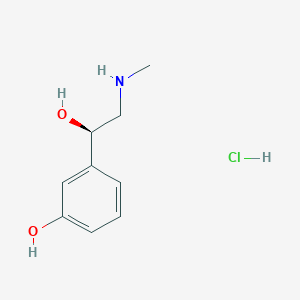
Bendamustine hydrochloride
Descripción general
Descripción
El hidrocloruro de bendamustina es un medicamento de quimioterapia que se usa principalmente en el tratamiento de la leucemia linfocítica crónica, el mieloma múltiple y el linfoma no Hodgkin . Pertenece a la clase de agentes alquilantes y funciona interfiriendo con la función del ADN y ARN, lo que lleva a la muerte celular . El hidrocloruro de bendamustina se sintetizó por primera vez a principios de la década de 1960 y desde entonces se ha convertido en un medicamento esencial en oncología .
Aplicaciones Científicas De Investigación
El hidrocloruro de bendamustina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El hidrocloruro de bendamustina ejerce sus efectos a través de múltiples mecanismos:
Alquilación: Forma grupos alquilo electrófilos que se unen covalentemente al ADN, provocando reticulaciones intra e intercatenarias.
Respuesta al Daño del ADN: Activa las respuestas de estrés por daño al ADN y las vías de apoptosis.
Inhibición del Ciclo Celular: Inhibe los puntos de control mitóticos e induce la catástrofe mitótica, lo que lleva a la muerte celular.
Análisis Bioquímico
Biochemical Properties
Bendamustine hydrochloride is a bifunctional mechlorethamine derivative that forms electrophilic alkyl groups. These groups covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases, which results in cell death .
Cellular Effects
This compound has been shown to cause cell death by creating intra- and inter-strand crosslinks between DNA bases . It is active against both active and quiescent cells . In mantle-cell lymphoma, diffuse large B-cell lymphoma, Burkitt lymphoma, and multiple myeloma cell lines, bendamustine showed synergistic effects with pyrimidine analogues and elicited DNA damage response and subsequent apoptosis faster and with a shorter exposure time than other alkylating agents examined .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of electrophilic alkyl groups that covalently bond to other molecules. As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, leading to cell death .
Temporal Effects in Laboratory Settings
This compound concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate half-life (~40 min) as the effective half-life since the final phase represents less than 1% of the area under the curve . The drug is mainly confined to the extracellular fluid and not extensively distributed to tissues .
Dosage Effects in Animal Models
The intravenous LD50 of this compound is 240 mg/m2 in the mouse and rat. Toxicities included sedation, tremor, ataxia, convulsions, and respiratory distress .
Metabolic Pathways
This compound is primarily metabolized via hydrolysis to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Two active minor metabolites, γ-hydroxybendamustine and N-desmethyl-bendamustine, are primarily formed via CYP1A2 .
Transport and Distribution
The mean steady-state volume of distribution (Vss) of this compound was approximately 20-25 L . Steady-state volume of distribution for total radioactivity was approximately 50 L, indicating that neither this compound nor total radioactivity are extensively distributed into the tissues .
Subcellular Localization
After intravenous infusion, it is extensively metabolized in the liver by cytochrome p450 . More than 95% of the drug is bound to protein – primarily albumin. Only free this compound is active .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis involucra varios reactivos peligrosos, incluido el cloruro de tionilo, y requiere un control cuidadoso de las condiciones de reacción para garantizar la pureza y el rendimiento del producto final .
Métodos de Producción Industrial: La producción industrial del hidrocloruro de bendamustina involucra rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la seguridad, con estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de bendamustina experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la alquilación .
Reactivos y Condiciones Comunes:
Oxidación: Catalizada por enzimas del citocromo P450, dando como resultado la formación de metabolitos activos.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen monohidroxi-bendamustina, dihidroxi-bendamustina y varios aductos de ADN .
Comparación Con Compuestos Similares
El hidrocloruro de bendamustina es único entre los agentes alquilantes debido a su doble mecanismo de acción, combinando propiedades tanto de agentes alquilantes como de análogos de purinas . Compuestos similares incluyen:
Ciclofosfamida: Otro agente alquilante que se utiliza en el tratamiento del cáncer, pero con un perfil de toxicidad diferente.
Clorambucil: Un agente alquilante con una estructura más simple y diferentes aplicaciones clínicas.
En comparación, el hidrocloruro de bendamustina muestra una mejor penetración y localización dentro del ADN, lo que lleva a roturas de doble cadena de ADN más persistentes y una mayor citotoxicidad .
Propiedades
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKUOZOLHMKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16506-27-7 (Parent) | |
| Record name | Bendamustine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188912 | |
| Record name | Bendamustine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-75-7 | |
| Record name | Bendamustine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bendamustine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendamustine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bendamustine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENDAMUSTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














